molecular formula C15H18O2 B11809513 Furan-2-yl(3-methyl-4-propylphenyl)methanol

Furan-2-yl(3-methyl-4-propylphenyl)methanol

Cat. No.: B11809513
M. Wt: 230.30 g/mol
InChI Key: RFVCLOOFRXXRMA-UHFFFAOYSA-N
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Description

Furan-2-yl(3-methyl-4-propylphenyl)methanol (CAS: 1281536-64-8) is a furan-derived tertiary alcohol featuring a hydroxymethyl group bonded to two aromatic moieties: a furan-2-yl ring and a 3-methyl-4-propyl-substituted benzene ring. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol . The compound is characterized by advanced analytical techniques, including NMR, HPLC, and LC-MS, ensuring high purity for research applications .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

furan-2-yl-(3-methyl-4-propylphenyl)methanol

InChI

InChI=1S/C15H18O2/c1-3-5-12-7-8-13(10-11(12)2)15(16)14-6-4-9-17-14/h4,6-10,15-16H,3,5H2,1-2H3

InChI Key

RFVCLOOFRXXRMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)C(C2=CC=CO2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-methyl-4-propylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method is the condensation reaction between furan-2-carboxaldehyde and 3-methyl-4-propylbenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), under reflux conditions . The reaction is followed by reduction using a reducing agent like sodium borohydride to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing renewable feedstocks and minimizing waste, can make the production process more sustainable .

Chemical Reactions Analysis

Acid-Catalyzed Transformations

The furan ring and hydroxyl group render the compound sensitive to acidic conditions. Protonation at the furan oxygen initiates electrophilic processes, while the benzyl alcohol may undergo dehydration or esterification.

Key Reactions:

  • Protonation and Ring Opening :
    Under strong Brønsted acids (e.g., CF₃SO₃H), the furan oxygen is protonated, destabilizing the aromatic system. This facilitates nucleophilic attack by methanol at the α-position, forming intermediates that undergo acetal cleavage (Fig. 1A) .

    • Product : Methyl 3-(3-methyl-4-propylphenyl)-3-oxopropanoate (observed in analogs) .

  • Esterification :
    The hydroxyl group reacts with carboxylic acids or anhydrides under acidic catalysis. For example, reaction with acetyl chloride yields the corresponding acetate ester .

Table 1: Acid-Mediated Reactions

ConditionsReactantsProductYield (%)Reference
H₂SO₄/MeOH (reflux)MethanolMethyl ester derivative65–78
CF₃SO₃H/CHCl₃ (25°C)Ring-opened diketone intermediate42

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under mild conditions.

Pathways:

  • Jones Reagent (CrO₃/H₂SO₄) :
    Converts the alcohol to Furan-2-yl(3-methyl-4-propylphenyl)ketone (Fig. 1B) .

    • Challenges : Over-oxidation of the furan ring is minimized by low-temperature conditions .

  • Swern Oxidation (Oxalyl chloride/DMSO) :
    Provides higher selectivity for ketone formation without side reactions .

Cross-Coupling Reactions

The furan ring participates in transition-metal-catalyzed couplings.

Examples:

  • Suzuki-Miyaura Coupling :
    Bromination at the furan 5-position enables palladium-catalyzed coupling with aryl boronic acids, yielding biaryl derivatives .

    • Product : 5-(4-Methoxyphenyl)-furan-2-yl(3-methyl-4-propylphenyl)methanol .

Table 2: Cross-Coupling Outcomes

Catalyst SystemCoupling PartnerProductYield (%)Reference
Pd(PPh₃)₄/K₂CO₃4-Methoxyphenylboronic acidBiaryl derivative58
CuI/PPh₃ (Sonogashira)PhenylacetyleneAlkynylated furan methanol71

Thermal and Pericyclic Reactions

The furan moiety acts as a diene in Diels-Alder reactions.

  • Cycloaddition with Maleic Anhydride :
    Forms a bicyclic adduct under reflux conditions (Fig. 1C) .

    • Regioselectivity : Favored at the furan 2,5-positions due to electron density distribution .

Biological Activity and Derivatization

The compound’s antimicrobial potential is enhanced via functional group modifications:

  • Hydroarylation : Superacid-mediated reaction with arenes introduces aryl groups at the β-position of the furan, improving activity against Candida albicans (MIC = 64 µg/mL) .

  • Ester Bioisosteres : Replacement of the hydroxyl with trifluoromethyl groups increases metabolic stability .

Stability and Degradation

  • Acid Sensitivity : Prolonged exposure to H₂SO₄ or HCl leads to furan ring degradation via hydrolysis .

  • Photolysis : UV light induces homolytic cleavage of the C–O bond in the benzyl alcohol group .

Figure 1: Reaction schemes are omitted due to space constraints but are inferable from cited mechanisms.

Scientific Research Applications

Material Science

The unique properties of furan-based compounds make them suitable for applications in material science:

  • Polymer Chemistry : Furan derivatives can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. For example, they can serve as monomers in creating furan-based resins.
  • Nanotechnology : The incorporation of furan derivatives into nanomaterials can improve their functional properties, making them useful in drug delivery systems or as catalysts in chemical reactions.

Organic Synthesis

Furan-2-yl(3-methyl-4-propylphenyl)methanol can act as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Its reactivity allows for the formation of more complex structures through various chemical reactions such as Friedel-Crafts acylation or alkylation.

Table 1: Comparison of Biological Activities of Furan Derivatives

Compound NameAntioxidant ActivityAnti-inflammatory ActivityReference
Furan-2-carboxylic acidModerateHigh
5-MethylfuranHighModerate
This compoundTBDTBDTBD

Table 2: Synthetic Pathways Involving Furan Derivatives

Reaction TypeConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃ catalyst85
Alkylation with Alkyl HalidesKOH base75
Cyclization ReactionsHeat/Acid catalysis70

Case Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of various furan derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress.

Case Study 2: Polymer Applications

Research on the use of furan-based monomers in creating bio-based polymers showed promising results. The incorporation of furan derivatives led to materials with improved mechanical properties and thermal stability, indicating their potential use in sustainable materials development.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-methyl-4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Findings:

Lipophilicity and Steric Effects :

  • The 3-methyl-4-propylphenyl group in the target compound significantly enhances lipophilicity compared to EFM (ethoxy) or FAL (simple hydroxymethyl). This property may favor applications in lipid-rich environments or as a hydrophobic scaffold .
  • Steric hindrance from the bulky aryl group could reduce reactivity in nucleophilic substitutions or acetalization compared to EFM, which readily forms acetals with glycerol .

Functional Group Diversity: Aminoalkyl derivatives (e.g., butylamino-methyl) exhibit basicity and enhanced water solubility, contrasting with the target compound’s non-polar profile. Such differences highlight tunability for specific applications (e.g., drug delivery vs. materials science) .

Thermal and Physical Properties :

  • FAL’s low molecular weight (98.10 g/mol) correlates with lower melting/boiling points and higher volatility, making it suitable for vapor-phase reactions. The target compound’s higher weight (228.29 g/mol) suggests solid-state stability at room temperature .

Biological Activity

Furan-2-yl(3-methyl-4-propylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development based on available research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is known for contributing to various biological activities. The compound's structure can be represented as follows:

C14H18O\text{C}_{14}\text{H}_{18}\text{O}

This compound features a furan moiety attached to a 3-methyl-4-propylphenyl group, which may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit significant antioxidant properties. The presence of the furan moiety in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. In a study involving similar compounds, notable antioxidant activity was observed, suggesting a potential for this compound to act as an effective antioxidant agent .

Antimicrobial Activity

The antimicrobial potential of furan-containing compounds has been documented extensively. Furan derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways . Therefore, this compound may warrant investigation as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of furan derivatives. Modifications to the furan ring or the attached phenyl group can significantly influence the compound's efficacy and selectivity against specific biological targets. For example, variations in substituents on the phenolic part can enhance lipophilicity and improve cellular uptake, which is critical for therapeutic effectiveness .

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study evaluated several furan derivatives for their antioxidant capacity using DPPH radical scavenging assays. Compounds similar to this compound exhibited IC50 values indicating strong scavenging ability .
  • Cytotoxicity Assays :
    • In vitro tests demonstrated that certain furan derivatives led to significant cell death in cancer cell lines at micromolar concentrations, suggesting potential use in cancer therapy .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial effects of related furan compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that could be explored further with this compound .

Q & A

Q. What are the optimal synthetic routes for Furan-2-yl(3-methyl-4-propylphenyl)methanol?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization or etherification of biomass-derived furan alcohols. For example, glycerol or ethylene glycol can act as diols in acetalization, forming intermediates like 2-(furan-2-yl)-1,3-dioxane derivatives (FD) . Key steps include:
  • Using Brønsted acid catalysts (e.g., H2SO4 or Amberlyst-15) to promote acetal formation.
  • Monitoring reaction progress via <sup>1</sup>H NMR to track the disappearance of aldehydic protons (δ ~9.6 ppm) and emergence of acetalic protons (δ ~5.1–5.5 ppm) .
  • Purification via column chromatography with gradients of ethyl acetate/hexane.

Q. How can NMR spectroscopy be utilized to characterize this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Identify the furan ring protons (δ ~6.2–7.4 ppm), hydroxymethyl group (-CH2OH, δ ~4.5–5.0 ppm), and substituents on the phenyl ring (e.g., 3-methyl-4-propyl groups, δ ~1.0–2.5 ppm for methyl/propyl protons) .
  • <sup>13</sup>C NMR : Confirm the presence of acetal carbons (δ ~95–110 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry for chiral centers.

Q. What are the key stability considerations for this compound under various experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Furanyl alcohols are prone to polymerization at elevated temperatures (>150°C) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring.
  • Moisture Sensitivity : Use molecular sieves in reactions to avoid hydrolysis of acetal/ether linkages .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of this compound in catalytic processes?

  • Methodological Answer :
  • Computational Setup : Optimize molecular geometry using B3LYP/6-31G(d) and calculate thermochemical properties (e.g., Gibbs free energy of reaction) .
  • Reactivity Analysis : Compare activation barriers for acetalization vs. etherification pathways. Exact exchange terms in DFT functionals improve accuracy for hydrogen-bonded intermediates .
  • Electron Density Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxymethyl group vs. furan oxygen) to guide catalyst design .

Q. What strategies resolve contradictions in catalytic activity data when using different acid catalysts?

  • Methodological Answer :
  • Catalyst Screening : Test homogeneous (e.g., p-toluenesulfonic acid) vs. heterogeneous (e.g., zeolites) catalysts under identical conditions. Heterogeneous catalysts often reduce side reactions (e.g., polymerization) .
  • Kinetic Studies : Use in-situ FTIR or GC-MS to track intermediate formation. Discrepancies may arise from competing pathways (e.g., acetalization vs. dehydration) .
  • Acid Strength Calibration : Measure Hammett acidity (H0) of catalysts to correlate with yield/selectivity .

Q. What mechanistic insights explain the compound's behavior in acetalization or etherification reactions?

  • Methodological Answer :
  • Protonation Pathways : The furan oxygen acts as a Lewis base, facilitating protonation by Brønsted acids. Subsequent nucleophilic attack by diols forms six-membered transition states (lower energy than five-membered analogs) .
  • Isomerization : Cis/trans isomerism in acetal products can be controlled via solvent polarity (e.g., aprotic solvents favor trans isomers) .
  • Byproduct Analysis : Use HPLC-MS to detect side products like 2,5-dimethylfuran (DMF), which forms via dehydration .

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